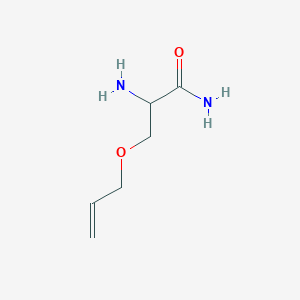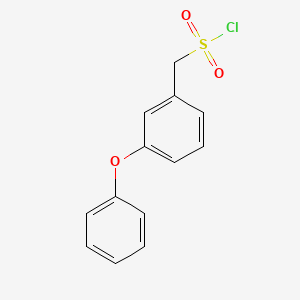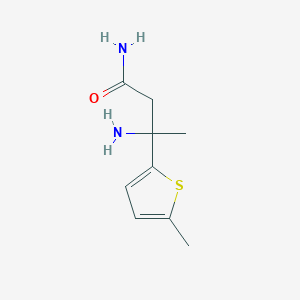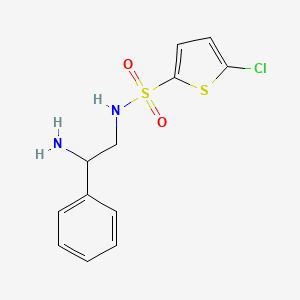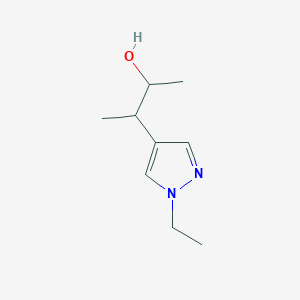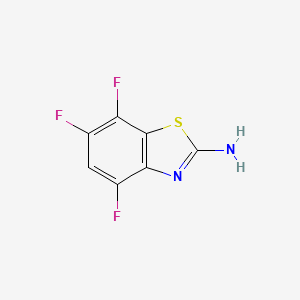
2-Amino-4,6,7-trifluorobenzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6,7-trifluorobenzothiazole typically involves the cyclization of 2-halophenylthioureas or related intermediates. One common method includes the reaction of 3,4,5-trifluoroaniline with potassium thiocyanate (KSCN) and bromine (Br2) under controlled conditions . The reaction proceeds through the formation of an intermediate thiourea, which then cyclizes to form the benzothiazole ring.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,6,7-trifluorobenzothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often with electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The presence of the amino group and the trifluoromethyl groups facilitates cyclization reactions to form fused heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted benzothiazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-Amino-4,6,7-trifluorobenzothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Amino-4,6,7-trifluorobenzothiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, making it a potent inhibitor or modulator. The compound can interact with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2-Aminobenzothiazole: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
2-Amino-4-chlorobenzothiazole: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications
Uniqueness: The presence of trifluoromethyl groups in 2-Amino-4,6,7-trifluorobenzothiazole makes it unique compared to its analogs. These groups enhance its lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
942473-95-2 |
|---|---|
Molecular Formula |
C7H3F3N2S |
Molecular Weight |
204.17 g/mol |
IUPAC Name |
4,6,7-trifluoro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C7H3F3N2S/c8-2-1-3(9)5-6(4(2)10)13-7(11)12-5/h1H,(H2,11,12) |
InChI Key |
MDXPZGBVQCYUTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1F)F)SC(=N2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(Aminomethyl)cyclobutyl]-3-fluoropropan-2-ol](/img/structure/B13311364.png)
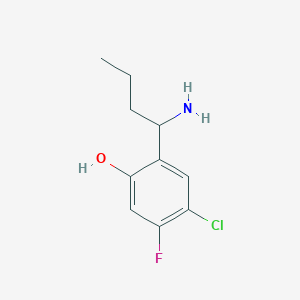
![4-[Amino(cyclopropyl)methyl]-2,3-difluorophenol](/img/structure/B13311371.png)

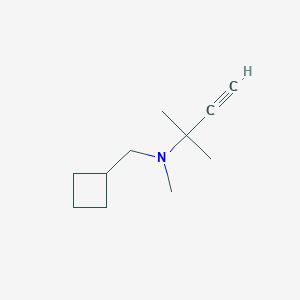
![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-5-amine](/img/structure/B13311379.png)
